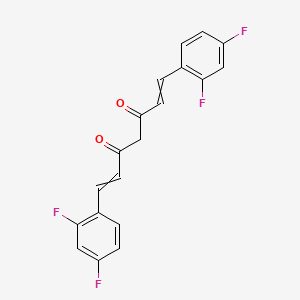
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione is a synthetic organic compound characterized by the presence of two difluorophenyl groups attached to a hepta-diene-dione backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione typically involves the condensation of 2,4-difluorobenzaldehyde with acetylacetone under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, followed by cyclization and dehydration steps to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production output .
化学反应分析
Types of Reactions
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include diketones, alcohol derivatives, and halogenated or nitrated aromatic compounds .
科学研究应用
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets. The compound can modulate cellular signaling pathways by binding to specific proteins and enzymes, thereby influencing biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the PI3K/Akt and MAPK pathways .
相似化合物的比较
Similar Compounds
Bisdemethoxycurcumin: A derivative of curcumin with similar biological activities.
Demethoxycurcumin: Another curcumin derivative with potential therapeutic applications.
Uniqueness
1,7-Bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione is unique due to the presence of difluorophenyl groups, which enhance its chemical stability and biological activity compared to its analogs. The fluorine atoms increase the compound’s lipophilicity, improving its ability to interact with lipid membranes and proteins .
属性
CAS 编号 |
666181-56-2 |
|---|---|
分子式 |
C19H12F4O2 |
分子量 |
348.3 g/mol |
IUPAC 名称 |
1,7-bis(2,4-difluorophenyl)hepta-1,6-diene-3,5-dione |
InChI |
InChI=1S/C19H12F4O2/c20-14-5-1-12(18(22)9-14)3-7-16(24)11-17(25)8-4-13-2-6-15(21)10-19(13)23/h1-10H,11H2 |
InChI 键 |
BFNKZKDWARCTKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C=CC(=O)CC(=O)C=CC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


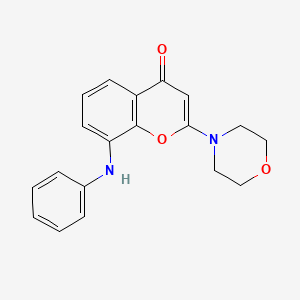
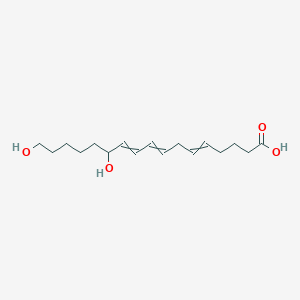
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

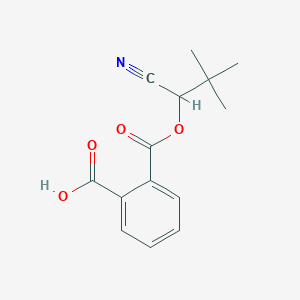
![2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid](/img/structure/B12540755.png)
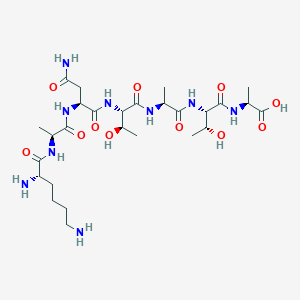
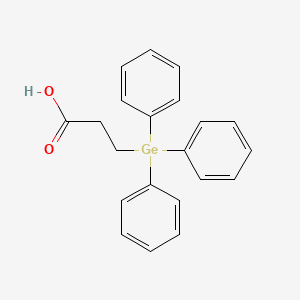
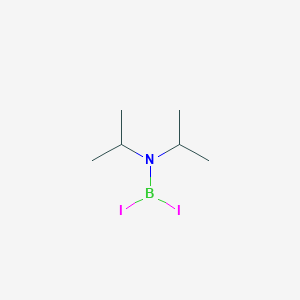

![2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine](/img/structure/B12540779.png)
